molecular formula C20H22ClNO3S B588186 Defluoro Prasugrel-d5 Hydrochloride CAS No. 1794964-35-4

Defluoro Prasugrel-d5 Hydrochloride

Numéro de catalogue B588186
Numéro CAS: 1794964-35-4
Poids moléculaire: 396.941
Clé InChI: DMTWJXFEUBBGRR-CERKJNTMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Defluoro Prasugrel-d5 Hydrochloride is a highly pure compound with a molecular formula of C20H17D5ClNO3S and a molecular weight of 396.94 . It is available for purchase from various pharmaceutical affiliates .


Molecular Structure Analysis

The molecular structure of Defluoro Prasugrel-d5 Hydrochloride is complex. The IUPAC name for this compound is [5- [2-cyclopropyl-2-oxo-1- (2,3,4,5,6-pentadeuteriophenyl)ethyl]-6,7-dihydro-4H-thieno [3,2-c]pyridin-2-yl] acetate;hydrochloride .

Applications De Recherche Scientifique

Synthesis and Impurities

  • Prasugrel hydrochloride undergoes a specific synthesis process, involving several compounds and reactions (Sastry, 2013).

Biotransformation in Human Carboxylesterases

  • The biotransformation of prasugrel into its active metabolite involves hydrolysis and cytochrome P450–mediated metabolism. Human carboxylesterases play a crucial role in this conversion process (Williams et al., 2008).

Metabolism and Elimination

  • Prasugrel is extensively metabolized in humans, involving hydrolysis and further conversion into an active metabolite and its derivatives. Its elimination pathways include both urinary and fecal excretion (Farid et al., 2007).

Platelet Inhibition and Treatment Potential

  • Prasugrel hydrochloride is being evaluated for its potential use in treating sickle cell disease due to its properties of inhibiting platelet activation and aggregation (Conran & Rees, 2017).

Usage Trends and Patient Adherence

  • Trends in the use of prasugrel hydrochloride and its comparison with other platelet inhibitors have been studied, focusing on patient adherence and associated costs (Dayoub et al., 2018).

Degradation Chemistry

  • An extensive study of prasugrel hydrochloride's degradation chemistry has been conducted, identifying various degradation products and pathways (Baertschi et al., 2019).

Synthesis Improvement

  • Process improvements in the synthesis of prasugrel hydrochloride have been explored to enhance overall yield and efficiency (Du Yan-qin et al., 2012).

Clinical Profile and Pharmacodynamics

  • The clinical profile of prasugrel, including its pharmacodynamics characteristics, has been reviewed, highlighting its specificity and potency as a platelet inhibitor (Angiolillo et al., 2008).

Identification of Degradation Products

  • The degradation products of prasugrel hydrochloride under various stress conditions have been identified and characterized (Housheh et al., 2017).

Bioavailability Studies

  • Studies on the relative bioavailability of prasugrel free base compared to prasugrel hydrochloride have been conducted, examining the effects of proton pump inhibitors (Seiler et al., 2011).

Comparative Pharmacodynamic Studies

  • Comparative studies of prasugrel vs. other antiplatelet agents in different patient groups, such as those with diabetes mellitus, have been performed to assess efficacy and platelet inhibition (Alexopoulos et al., 2013).

Molecular Structure Analysis

  • Detailed analysis of prasugrel's molecular structure has been conducted, providing insights into its pharmacological properties (Wang et al., 2010).

Antiplatelet Effects

  • Research on the antiplatelet effects of prasugrel, especially in comparison to clopidogrel, has been extensive, focusing on mechanisms and efficiency of platelet inhibition (Sugidachi et al., 2007).

Enzymatic Pathways in Metabolite Formation

  • Studies have been conducted to understand the enzymatic pathways involved in producing the active metabolite of prasugrel, highlighting the roles of glutaredoxin and thioredoxin (Hagihara et al., 2011).

Mécanisme D'action

Target of Action

Defluoro Prasugrel-d5 Hydrochloride is a potent antiplatelet agent that primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .

Mode of Action

Defluoro Prasugrel-d5 Hydrochloride is a prodrug, meaning it requires metabolic activation in the liver to convert it into its active form . Once activated, it irreversibly binds to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex on the platelets, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The primary biochemical pathway affected by Defluoro Prasugrel-d5 Hydrochloride is the platelet activation pathway. By inhibiting the P2Y12 type ADP receptors, the compound disrupts the signaling pathway that leads to platelet activation and aggregation . This disruption can prevent the formation of blood clots, which is particularly beneficial in conditions such as acute coronary syndrome .

Pharmacokinetics

Defluoro Prasugrel-d5 Hydrochloride is administered orally and is rapidly absorbed, reaching peak plasma concentrations within 30 minutes of ingestion . The drug has a half-life of approximately 7 hours and is primarily eliminated through the feces . These properties impact the bioavailability of the drug, influencing its effectiveness in inhibiting platelet activation and aggregation .

Result of Action

The molecular and cellular effects of Defluoro Prasugrel-d5 Hydrochloride’s action primarily involve the inhibition of platelet activation and aggregation . By binding to the P2Y12 type ADP receptors on platelets, the compound prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting the platelet activation pathway . This inhibition can reduce the risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI) .

Action Environment

The action, efficacy, and stability of Defluoro Prasugrel-d5 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s liver function and the presence of other medications . Additionally, the drug’s effectiveness in inhibiting platelet activation and aggregation can be influenced by the patient’s overall health status and the presence of certain medical conditions .

Propriétés

IUPAC Name

[5-[2-cyclopropyl-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H/i2D,3D,4D,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTWJXFEUBBGRR-CERKJNTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Defluoro Prasugrel-d5 Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.